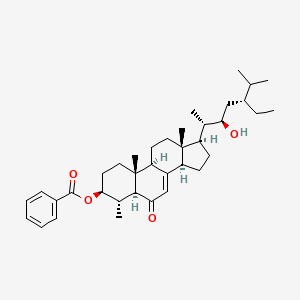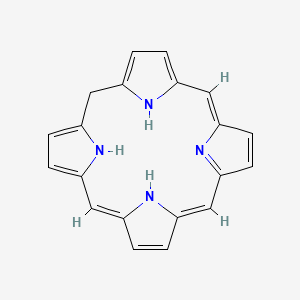
5,22-Dihydroporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,22-Dihydroporphyrin is a chemical compound with the molecular formula C20H16N4 . It is also known by other names such as 21H,22H-Porphine, 5,24-dihydro-, and Phlorin . The average mass of this compound is 312.368 Da and its monoisotopic mass is 312.137512 Da .
Synthesis Analysis
The synthesis of porphyrins, including 5,22-Dihydroporphyrin, has reached a state of refinement where almost any desired porphyrin can be synthesized with the available approaches . For instance, the Lindsey protocol has been used to achieve yields as high as 50-55% in the synthesis of 5,10,15,20-tetraphenylporphyrin .Molecular Structure Analysis
The molecular structure of 5,22-Dihydroporphyrin is characterized by its molecular formula C20H16N4 . More detailed structural information can be obtained through advanced chemical analysis methods.Chemical Reactions Analysis
Porphyrins, including 5,22-Dihydroporphyrin, are involved in a multitude of contemporary applications ranging from solar energy generation to serving as catalysts for important chemical reactions . They can also function as useful theranostic agents and as novel materials for a wide range of applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,22-Dihydroporphyrin can be inferred from its molecular formula C20H16N4 . Its average mass is 312.368 Da and its monoisotopic mass is 312.137512 Da .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
- Dihydroporphyrins, also known as chlorins, are structurally similar to porphyrins but with increased absorption at around 650 nm. This characteristic makes them very interesting candidates for photodynamic therapy (PDT) applications. The regioselective reduction of porphyrins with tin(II) chloride has been developed for the synthesis of dihydroporphyrins in varying yields. The functionalization of these compounds can lead to the design of new photosensitizers (Brégier et al., 2019).
Electrophilic Functionalizations of Dihydroporphyrins
- A study on the functionalization of chlorin e6 trimethylester indicates that chlorins (dihydroporphyrins) are considered potential photosensitizers for PDT due to their ideal photophysical properties. These properties make them suitable for various therapeutic and diagnostic applications, including cancer treatment (Bauer et al., 2019).
Plant Growth Regulation
- Dihydroporphyrin iron (III) chelates (DHFe) have shown potential in plant growth regulation under both normal and stressful conditions. Research indicates that foliar DHFe spray on soybean seedlings can significantly enhance growth and photosynthetic capacity under salt stress, suggesting the utility of DHFe as a plant growth promoter (Cao et al., 2018).
Synthesis and Characterization of Dihydroporphyrins
- Studies on the synthesis, structures, and electrochemical characterization of ferrocene-substituted porphyrin and porphodimethene have provided insights into the properties of these compounds. These studies contribute to a deeper understanding of dihydroporphyrins and their potential applications in various scientific fields (Rhee et al., 2000).
Wirkmechanismus
The mechanism of action of porphyrins involves their ability to function as enzymatic cofactors, electron and exciton shuffles, as photoactive dyes, or as signaling substances . Their involvement in the generation, storage, and use of oxygen is pivotal to life, while their photochemical properties are central to the biochemical functioning of plants .
Zukünftige Richtungen
Porphyrins, including 5,22-Dihydroporphyrin, have applications spanning various scientific fields . The use of periodic density functional theory (PDFT) calculations to study the structure, electronic properties, and reactivity of porphyrins on ordered two-dimensional surfaces and in the formation of nanostructures represents a promising future direction .
Eigenschaften
CAS-Nummer |
26660-92-4 |
|---|---|
Produktname |
5,22-Dihydroporphyrin |
Molekularformel |
C20H16N4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(10Z,14Z,19Z)-5,21,22,23-tetrahydroporphyrin |
InChI |
InChI=1S/C20H16N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-11,21,23-24H,12H2/b13-9-,14-10-,17-11- |
InChI-Schlüssel |
IQDRAVRWQIIASA-VZPOTTSCSA-N |
Isomerische SMILES |
C1C2=CC=C(N2)/C=C\3/C=C/C(=C/C4=N/C(=C\C5=CC=C1N5)/C=C4)/N3 |
SMILES |
C1C2=CC=C(N2)C=C3C=CC(=CC4=NC(=CC5=CC=C1N5)C=C4)N3 |
Kanonische SMILES |
C1C2=CC=C(N2)C=C3C=CC(=CC4=NC(=CC5=CC=C1N5)C=C4)N3 |
Synonyme |
phlorin porphyrin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



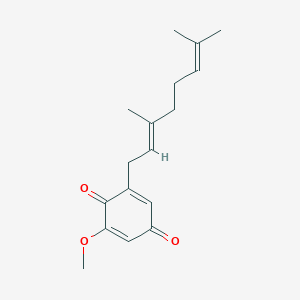
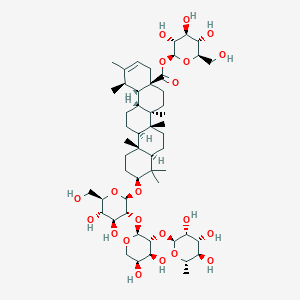
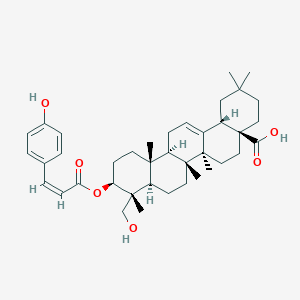
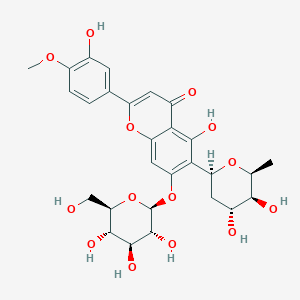
![(16S)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one](/img/structure/B1259228.png)
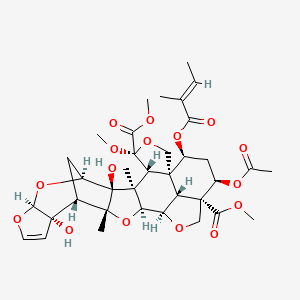

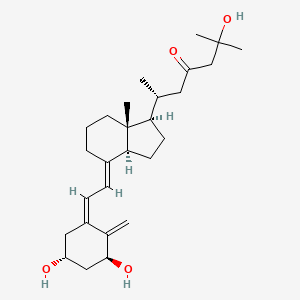

![7-[[(1S)-1-carboxy-4-[[(1S)-1-carboxy-4-[2-[4-[[5-(formamidomethyl)-3-furyl]methoxy]phenyl]ethylamino]-4-oxo-butyl]amino]-4-oxo-butyl]amino]-7-oxo-heptane-1,3,4-tricarboxylic acid](/img/structure/B1259238.png)

![(2Z,4E,6E)-7-[3,5-ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B1259240.png)
